molecular formula C17H12N2O3S B2607154 (E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide CAS No. 1321999-89-6

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide

Cat. No. B2607154
CAS RN: 1321999-89-6
M. Wt: 324.35
InChI Key: BJNGRNWMRKLDPH-VOTSOKGWSA-N
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Description

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound belongs to the class of organic compounds known as benzothiazoles and is synthesized through a specific method.

Scientific Research Applications

Anticonvulsant Activity

N-([1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6-yl)cinnamamide: has been investigated for its anticonvulsant properties. Researchers synthesized this compound using an efficient one-pot three-component reaction. In preclinical seizure models, analog 4h demonstrated significant therapeutic effects with good toxicity profiles. It exhibited an ED50 of 34.7 mg/kg in the MES test and 37.9 mg/kg in the sc PTZ test. Molecular modeling studies revealed stable interactions with the GABA A receptor .

Antitumor Activity

A series of novel compounds derived from this structure—specifically, N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines —were synthesized and evaluated for antitumor activity. Some of these compounds displayed potent growth inhibition against HeLa, A549, and MCF-7 cancer cell lines, with IC50 values generally below 5 μM .

Anti-Inflammatory and Analgesic Potential

The presence of thiazolidinone rings in related thiazole compounds has been associated with greater anti-inflammatory and analgesic activity. While this specific compound hasn’t been directly studied for these effects, its structural features suggest potential in this area .

Structural Diversity Exploration

Researchers can explore modifications around the N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)cinnamamide scaffold to create diverse derivatives. These variations may lead to compounds with novel properties, such as improved bioactivity or altered pharmacokinetics.

properties

IUPAC Name

(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-16(7-6-11-4-2-1-3-5-11)19-17-18-12-8-13-14(22-10-21-13)9-15(12)23-17/h1-9H,10H2,(H,18,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGRNWMRKLDPH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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